molecular formula C14H15NO B064334 N-Methyl-4-phenoxybenzylamine CAS No. 169943-40-2

N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334
CAS No.: 169943-40-2
M. Wt: 213.27 g/mol
InChI Key: YWBKPTGYRUSBFV-UHFFFAOYSA-N
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Description

N-methyl-1-(4-phenoxyphenyl)methanamine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, N-methyl-N-(4-phenoxybenzyl)amine . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a methanamine group.

Scientific Research Applications

N-methyl-1-(4-phenoxyphenyl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: N-methyl-1-(4-phenoxyphenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "N-methyl-1-(4-phenoxyphenyl)methanamine" .

Preparation Methods

The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybenzyl chloride with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

N-methyl-1-(4-phenoxyphenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The phenoxy group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-methyl-1-(4-phenoxyphenyl)methanamine can be compared with other similar compounds, such as:

    N-methyl-1-(4-methoxyphenyl)methanamine: This compound has a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.

    N-methyl-1-(4-chlorophenyl)methanamine: The presence of a chlorine atom in place of the phenoxy group results in distinct reactivity and applications.

    N-methyl-1-(4-fluorophenyl)methanamine: The fluorine atom imparts unique properties to the compound, making it useful in specific research and industrial applications.

The uniqueness of N-methyl-1-(4-phenoxyphenyl)methanamine lies in its phenoxy group, which imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-(4-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBKPTGYRUSBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442434
Record name N-Methyl-1-(4-phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169943-40-2
Record name N-Methyl-1-(4-phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenoxybenzaldehyde (10.0 g, 0.05 mol), excess methylamine and 1.5 g of 10% Pd/C in 200 mL of methanol were stirred under an atmosphere of hydrogen for 16 hours. After removal of the catalyst by filtration through Celite®, the filtrate was concentrated under reduced pressure to give the crude product as an oil. Chromatography on silica gel eluting with ethyl acetate gave the title compound in 80% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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